2-Acetyl-N-(3,4-dichlorophenyl)-3-oxobutanamide
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Overview
Description
2-Acetyl-N-(3,4-dichlorophenyl)-3-oxobutanamide is an organic compound that belongs to the class of amides It is characterized by the presence of an acetyl group, a dichlorophenyl group, and an oxobutanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-N-(3,4-dichlorophenyl)-3-oxobutanamide typically involves the reaction of 3,4-dichloroaniline with acetylacetone under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as hydrochloric acid, and requires heating to facilitate the formation of the desired product. The reaction can be summarized as follows:
[ \text{3,4-dichloroaniline} + \text{acetylacetone} \xrightarrow{\text{HCl, heat}} \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include the use of automated reactors and precise control of temperature and pH to achieve consistent results.
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-N-(3,4-dichlorophenyl)-3-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the replacement of the dichlorophenyl group with other functional groups.
Scientific Research Applications
2-Acetyl-N-(3,4-dichlorophenyl)-3-oxobutanamide has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Acetyl-N-(3,4-dichlorophenyl)-3-oxobutanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 2-Acetyl-N-(3,4-dichlorophenyl)hydrazinecarbothioamide
- 2-Acetyl-N-[2-(3,4-dimethoxyphenyl)ethyl]hydrazinecarbothioamide
Uniqueness
2-Acetyl-N-(3,4-dichlorophenyl)-3-oxobutanamide is unique due to its specific structural features, such as the presence of both acetyl and dichlorophenyl groups. These features contribute to its distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
144339-56-0 |
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Molecular Formula |
C12H11Cl2NO3 |
Molecular Weight |
288.12 g/mol |
IUPAC Name |
2-acetyl-N-(3,4-dichlorophenyl)-3-oxobutanamide |
InChI |
InChI=1S/C12H11Cl2NO3/c1-6(16)11(7(2)17)12(18)15-8-3-4-9(13)10(14)5-8/h3-5,11H,1-2H3,(H,15,18) |
InChI Key |
KZPUCGFAKLMWDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(=O)C)C(=O)NC1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
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